molecular formula C12H20N2O8 B12610397 N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine CAS No. 643032-70-6

N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine

Cat. No.: B12610397
CAS No.: 643032-70-6
M. Wt: 320.30 g/mol
InChI Key: JVPWAOZLRCAGRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis to yield the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes steps such as purification and crystallization to ensure the compound meets the required purity standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can produce a range of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high binding affinity and stability with metal ions. This makes it particularly effective in applications requiring strong and stable metal chelation .

Properties

CAS No.

643032-70-6

Molecular Formula

C12H20N2O8

Molecular Weight

320.30 g/mol

IUPAC Name

2-[2-acetyloxyethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C12H20N2O8/c1-9(15)22-5-4-13(6-10(16)17)2-3-14(7-11(18)19)8-12(20)21/h2-8H2,1H3,(H,16,17)(H,18,19)(H,20,21)

InChI Key

JVPWAOZLRCAGRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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